molecular formula C10H8ClNO B14807487 2-Chloro-3-cyclopropoxybenzonitrile

2-Chloro-3-cyclopropoxybenzonitrile

Cat. No.: B14807487
M. Wt: 193.63 g/mol
InChI Key: YMTZGSDGUJTEIW-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopropoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropoxybenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-3-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A simpler analog without the cyclopropoxy group.

    3-Cyclopropoxybenzonitrile: Lacks the chlorine substitution.

    2-Chloro-4-cyclopropoxybenzonitrile: A positional isomer with the cyclopropoxy group at the fourth position.

Uniqueness

2-Chloro-3-cyclopropoxybenzonitrile is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H8ClNO/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,8H,4-5H2

InChI Key

YMTZGSDGUJTEIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2Cl)C#N

Origin of Product

United States

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